(-)-10,11-Dihydroxyfarnesol

Description

Properties

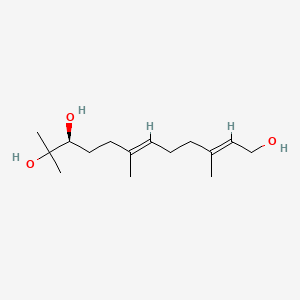

Molecular Formula |

C15H28O3 |

|---|---|

Molecular Weight |

256.38 g/mol |

IUPAC Name |

(2E,6E,10S)-3,7,11-trimethyldodeca-2,6-diene-1,10,11-triol |

InChI |

InChI=1S/C15H28O3/c1-12(6-5-7-13(2)10-11-16)8-9-14(17)15(3,4)18/h6,10,14,16-18H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-/m0/s1 |

InChI Key |

IXWNWWMHOFVJGN-SCGYNDOXSA-N |

Isomeric SMILES |

C/C(=C\CC/C(=C/CO)/C)/CC[C@@H](C(C)(C)O)O |

Canonical SMILES |

CC(=CCCC(=CCO)C)CCC(C(C)(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of (-)-10,11-Dihydroxyfarnesol in Insects

Disclaimer: The biosynthesis of (-)-10,11-Dihydroxyfarnesol has not been concretely elucidated in insects within the existing scientific literature. This document presents a hypothetical pathway, constructed from established principles of insect biochemistry and enzymology, to serve as a foundational guide for researchers and drug development professionals. The quantitative data and experimental protocols provided are derived from analogous, well-characterized pathways involving farnesol and its derivatives in insects.

Introduction: Proposing a Hypothetical Pathway

Farnesol and its derivatives are crucial molecules in insect physiology, most notably as precursors to juvenile hormones (JH), which regulate development, reproduction, and metamorphosis. While the biosynthesis of JH III, involving an epoxidation step at the C10,11 position of farnesoic acid, is well-documented, the pathway leading to this compound remains unexplored. This guide outlines a plausible biosynthetic route, positing that the dihydroxylation of farnesol is likely catalyzed by cytochrome P450 monooxygenases, a versatile class of enzymes in insects responsible for a wide array of oxidative reactions.[1][2]

Proposed Biosynthesis Pathway of this compound

The proposed pathway commences with Farnesyl Pyrophosphate (FPP), a central intermediate in the isoprenoid pathway, and proceeds through two key enzymatic steps to yield this compound.

Step 1: Dephosphorylation of Farnesyl Pyrophosphate (FPP) to Farnesol. This reaction is catalyzed by a phosphatase, which removes the pyrophosphate group from FPP to yield farnesol.

Step 2: Dihydroxylation of Farnesol. The key transformation is the dihydroxylation of the C10,11 double bond of farnesol. This is hypothesized to be carried out by a cytochrome P450 monooxygenase (CYP). These enzymes are known to perform a variety of oxidative reactions, including hydroxylations, on a wide range of substrates in insects.[2] While direct dihydroxylation by a single CYP enzyme is less common than epoxidation followed by epoxide hydrolysis, some fungal P450s have been shown to perform dihydroxylations on sesquiterpenoids.[3] Alternatively, this step could involve an initial epoxidation at the C10,11 position by a CYP, followed by hydrolysis of the epoxide by an epoxide hydrolase to form the diol.

Quantitative Data from Analogous Insect Pathways

Direct quantitative data for the biosynthesis of this compound is unavailable. The following table summarizes kinetic parameters for key enzymes in the closely related Juvenile Hormone III biosynthesis pathway in insects, which also involves modification of a farnesol-derived precursor.

| Enzyme | Insect Species | Substrate | Km (µM) | Vmax | Reference |

| Farnesol Dehydrogenase | Aedes aegypti | Farnesol | 1.3 ± 0.2 | 1.8 ± 0.1 nmol/min/mg | [4] |

| Farnesoic Acid O-methyltransferase (FAMeT) | Aedes aegypti | Farnesoic Acid | 1.6 | - | Mayoral et al., 2009 |

| JH Acid Methyltransferase (JHAMT) | Bombyx mori | Juvenile Hormone Acid | 2.9 | - | Shinoda & Itoyama, 2003 |

| CYP15A1 (JH Epoxidase) | Diploptera punctata | Methyl Farnesoate | - | - | Helvig et al., 2004 |

Experimental Protocols for Studying Putative Dihydroxylation

The following protocol outlines a general method for testing the hypothesis that an insect-derived cytochrome P450 enzyme can hydroxylate farnesol. This protocol is adapted from standard procedures for characterizing insect P450s.

4.1 Objective: To determine if a candidate insect cytochrome P450 enzyme, heterologously expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli), can convert farnesol to hydroxylated products, including 10,11-Dihydroxyfarnesol.

4.2 Materials:

-

Microsomes from insect cells or bacteria expressing the candidate insect CYP and its redox partner, cytochrome P450 reductase.

-

Farnesol substrate.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Phosphate buffer (pH 7.4).

-

Ethyl acetate for extraction.

-

Gas chromatography-mass spectrometry (GC-MS) for product analysis.

4.3 Experimental Workflow:

4.4 Procedure:

-

Enzyme Incubation: In a glass vial, combine the phosphate buffer, NADPH regenerating system, and microsomes containing the expressed CYP.

-

Substrate Addition: Add farnesol (dissolved in a minimal amount of a suitable solvent like acetone or ethanol) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature (typically 28-30°C for insect enzymes) for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding a quench solvent. Extract the organic products by adding ethyl acetate, vortexing, and separating the organic layer.

-

Sample Preparation for Analysis: Dry the organic extract under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC-MS analysis. Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of the hydroxylated products.

-

GC-MS Analysis: Inject the sample into the GC-MS system. The separation of different hydroxylated isomers of farnesol can be achieved on a suitable capillary column.

-

Data Analysis: Identify potential products by comparing their mass spectra to a spectral library and, ideally, to the spectra of authentic synthetic standards of 10,11-Dihydroxyfarnesol and other potential hydroxylated farnesol isomers.

Conclusion and Future Directions

While the biosynthesis of this compound in insects is currently not established, this guide provides a robust hypothetical framework to initiate research in this area. The proposed pathway, centered on the activity of cytochrome P450 monooxygenases, is biochemically plausible. Future research should focus on identifying insect species that may produce this compound, for instance as a pheromone or a defense molecule. Subsequent identification and characterization of the enzymes involved, using the experimental approaches outlined, will be crucial to definitively elucidate this novel biosynthetic pathway. Such discoveries could open new avenues for the development of highly specific insect control agents or novel bioactive molecules for pharmaceutical applications.

References

Natural occurrence and sources of (-)-10,11-Dihydroxyfarnesol

In-depth Technical Guide: The Natural Occurrence and Sources of (-)-10,11-Dihydroxyfarnesol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the natural occurrence and sources of the sesquiterpenoid this compound. Following a comprehensive review of scientific literature and chemical databases, this document concludes that This compound is not a known naturally occurring compound. Extensive searches have not yielded any evidence of its isolation or identification from any plant, fungal, marine, or other natural source. Consequently, information regarding its quantitative abundance, experimental isolation protocols, and associated signaling pathways is not available.

Introduction

Farnesol and its derivatives are a diverse class of acyclic sesquiterpenoids found throughout nature, exhibiting a wide range of biological activities. These compounds play crucial roles in insect and plant physiology and have garnered interest for their potential therapeutic applications. This guide was intended to provide a detailed overview of the natural sources, isolation, and biological context of a specific stereoisomer, this compound. However, the foundational prerequisite for such a guide—the confirmed existence of the compound as a natural product—is not met.

Search Methodology

A systematic search of prominent scientific databases, including Google Scholar, PubChem, Scopus, and Web of Science, was conducted. Search queries included, but were not limited to:

-

"natural occurrence of this compound"

-

"isolation of this compound from natural source"

-

"this compound" in combination with terms such as "plant," "fungi," "insect," "marine organism," and "biosynthesis."

Findings on Related Compounds

While no data exists for this compound, the search did identify related farnesol derivatives and other structurally similar compounds that have been isolated from natural sources. It is crucial to distinguish these from the target compound.

One notable related compound is (2E,6E)-Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate , a methyl ester of a dihydroxyfarnesoic acid. The presence of a 10,11-dihydroxy structure in this related molecule suggests that the enzymatic machinery to produce such a diol on a farnesyl backbone may exist in nature. However, this does not confirm the natural occurrence of this compound itself.

Other search results pertained to compounds with similar naming conventions but vastly different core structures, such as various forms of dihydroxycarbamazepine, which are metabolites of the drug carbamazepine and are not terpenoids.

Logical Relationship of Findings

Conclusion

For researchers, scientists, and drug development professionals, it is imperative to work with compounds that have a confirmed existence and well-documented properties. Based on the current body of scientific knowledge, this compound has not been identified as a natural product. Therefore, any research interest in this compound would necessitate its chemical synthesis. Future discovery of this molecule in a natural source would represent a novel finding and would be the starting point for the type of in-depth guide requested. Until such a discovery is reported, no data on its natural occurrence, isolation, or biological signaling pathways can be provided.

Farnesol Derivatives: A Technical Guide to Discovery, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesol, a ubiquitous sesquiterpene alcohol, has transcended its historical origins in the fragrance industry to become a focal point of intensive research in drug discovery and development. Initially identified around the turn of the 20th century from the Farnese acacia tree, its role as a key intermediate in sterol biosynthesis and as a quorum-sensing molecule in the pathogenic yeast Candida albicans has unveiled a plethora of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery and historical context of farnesol and its derivatives, detailed experimental protocols for their study, and a summary of their quantitative biological activities. Furthermore, it elucidates key signaling pathways modulated by these compounds, offering insights into their therapeutic potential as anti-microbial, anti-cancer, and neuroprotective agents.

Discovery and Historical Context

The journey of farnesol began in the early 1900s when it was first isolated from the flowers of the Farnese acacia tree (Vachellia farnesiana), from which its name is derived.[4] For many years, its primary application was in the perfume industry, valued for its delicate, floral scent. The exploration into its biological significance began much later, with the discovery of its role as a precursor in the biosynthesis of steroids and other terpenes.

A pivotal moment in farnesol research was the discovery of its function as a quorum-sensing molecule in Candida albicans. This finding illuminated its ability to inhibit the morphological transition of the yeast from a budding to a filamentous form, a key step in its pathogenesis. This discovery opened the floodgates for investigating its potential as an anti-biofilm and anti-fungal agent.

The synthesis of farnesol derivatives has been a continuous effort to explore and enhance its natural biological activities. Early work focused on simple modifications, such as the synthesis of farnesyl acetate for use in perfumery, which can be achieved through the acetylation of farnesol or by treating nerolidol with acetic anhydride.[5][6][7][8] The synthesis of farnesyl bromide has been a key step in creating more complex derivatives, enabling the attachment of farnesyl moieties to other molecules to study their biological effects, such as in the preparation of S-trans, trans-farnesyl-L-cysteine methylester.[4][9]

More advanced synthetic strategies have been developed to create a diverse range of farnesol analogs. These include the synthesis of frame-shifted farnesyl diphosphate analogs to probe the mechanisms of protein farnesyltransferase, an enzyme implicated in cancer.[10] The development of methods for synthesizing all four stereoisomers of farnesol has also been crucial for structure-activity relationship studies.[11] Furthermore, the synthesis of farnesyl ether derivatives and other complex analogs has expanded the chemical space for investigating their potential as inhibitors of various enzymes, including protein farnesyltransferase and geranylgeranyltransferase I.[12]

Quantitative Data on Biological Activity

The biological activities of farnesol and its derivatives have been quantified across various assays, providing valuable data for drug development. The following tables summarize key findings.

Table 1: Antimicrobial and Anti-biofilm Activity of Farnesol and its Derivatives

| Compound | Organism | Activity | Concentration/Value | Reference |

| Farnesol | Staphylococcus aureus (NRS70, NRS100) | MIC | 2048 µg/mL | [13] |

| Farnesol Derivative 2 | Staphylococcus aureus (NRS100, NRS70) | MIC | 256 µg/mL | [13] |

| Farnesol Derivative 2 | Staphylococcus aureus (ATCC29213, NRS123) | MIC | 512 µg/mL | [13] |

| Farnesol Derivative 6 | Staphylococcus aureus (all strains tested) | MIC | 512 µg/mL | [13] |

| Farnesol | Candida albicans | Biofilm Inhibition | 300 µM (prevents germination) | [14] |

| Farnesol | Candida albicans | Biofilm Inhibition | 30 µM (pseudohyphae observed) | [14] |

| Farnesol | Candida albicans | Biofilm Inhibition | 3 µM (true hyphae observed) | [14] |

| Farnesol | Staphylococcus aureus (MSSA1) | MIC50 | 125 µM | [15] |

| Farnesol | Staphylococcus aureus (other isolates) | MIC50 | 250 µM | [15] |

| Farnesol-loaded Nanoparticles | Staphylococcus aureus | MIC | 0.8 µg/mL | [16] |

| Farnesol-loaded Nanoparticles | Staphylococcus aureus | MBC | 6.25 µg/mL | [16] |

Table 2: Anticancer Activity of Farnesol and its Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Farnesol | Oral Squamous Carcinoma Cells (OSCC) | Cell Proliferation Inhibition | 30-60 µM | [17] |

| Farnesol | Human breast cancer (HTB-26) | Cytotoxicity | 10-50 µM | [18] |

| Farnesol | Pancreatic cancer (PC-3) | Cytotoxicity | 10-50 µM | [18] |

| Farnesol | Hepatocellular carcinoma (HepG2) | Cytotoxicity | 10-50 µM | [18] |

| Farnesol | Colorectal cancer (HCT116) | Cytotoxicity | 22.4 µM | [18] |

Key Signaling Pathways and Mechanisms of Action

Farnesol and its derivatives exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for targeted drug design and development.

Farnesol-Induced Apoptosis

Farnesol is a potent inducer of apoptosis in various cancer cell lines.[19][20] Its pro-apoptotic effects are mediated through the intrinsic, mitochondrial-dependent pathway, involving the activation of caspases 3, 6, 7, and 9.[19] Farnesol treatment can lead to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which are critical for apoptosis induction in some cancer cells.[19] This process is dependent on the activation of the MEK1/2-ERK1/2 pathway.[19]

Neuroprotective Effects of Farnesol Derivatives

Farnesol and its derivatives have demonstrated significant neuroprotective properties. One of the key mechanisms is the inhibition of the Ras/ERK signaling pathway, which is often overexpressed in neurodegenerative diseases like Alzheimer's.[21] The derivative S-trans, trans-farnesylthiosalicylic acid (FTS) has been shown to inhibit this pathway, leading to improved neuronal survival and cognitive function in animal models.[21] Additionally, farnesol can exert neuroprotective effects by activating the SIRT1/Nrf2 signaling pathway, which helps to mitigate oxidative stress and inflammation in the brain.[22]

References

- 1. Acyclic sesquiterpenes nerolidol and farnesol: mechanistic insights into their neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Biology of Farnesol and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. lesielle.com [lesielle.com]

- 6. FARNESYL ACETATE | 29548-30-9 [chemicalbook.com]

- 7. ScenTree - Farnesyl acetate (CAS N° 29548-30-9) [scentree.co]

- 8. FARNESYL ACETATE CAS#: 29548-30-9 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Frame-Shifted Farnesyl Diphosphate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Synthetic Methodology for the Construction of 7-Substituted Farnesyl Diphosphate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of the farnesyl ether 2,3,5-trifluoro-6-hydroxy-4-[(E,E [ ] )-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene, and related compounds containing a substituted hydroxytrifluorophenyl residue: novel inhibitors of protein farnesyltransferase, geranylgeranyltransferase I and squalene synthase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Potentiation of the activity of β-lactam antibiotics by farnesol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Effect of Quorum Sensing Molecule Farnesol on Mixed Biofilms of Candida albicans and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. upcommons.upc.edu [upcommons.upc.edu]

- 17. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Apoptosis in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Neuroprotective Effect of S-trans, Trans-farnesylthiosalicylic Acid via Inhibition of RAS/ERK Pathway for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Farnesol Exerts Protective Effects against Chronic Sleep Deprivation-Induced Cognitive Impairment via Activation SIRT1/Nrf2 Pathway in the Hippocampi of Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticipated Properties and Synthesis of (-)-10,11-Dihydroxyfarnesol

Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases do not contain specific experimental data on the chemical and physical properties, or established biological activities of (-)-10,11-Dihydroxyfarnesol. The following guide is a scientifically informed projection based on the known characteristics of its precursor, farnesol, and established principles of organic synthesis. The content herein is intended for research and development professionals and should be treated as a theoretical framework.

Introduction

This compound is a putative derivative of farnesol, a naturally occurring 15-carbon acyclic sesquiterpene alcohol. Farnesol itself is a well-documented bioactive compound found in many essential oils and is known for its role in quorum sensing in fungi, as well as its anti-inflammatory and anti-cancer properties.[1] The addition of two hydroxyl groups at the 10 and 11 positions of the farnesol backbone is expected to significantly alter its physicochemical properties, such as polarity and solubility, which in turn could modulate its biological activity. This guide provides a summary of the known properties of farnesol and predicts the properties of this compound, alongside a proposed synthetic route.

Chemical and Physical Properties

The introduction of two hydroxyl groups via dihydroxylation of the terminal double bond of farnesol would increase the molecule's polarity and molecular weight. This would be expected to lead to a higher boiling point and melting point, and increased solubility in polar solvents compared to farnesol. The following tables summarize the known properties of (2E,6E)-Farnesol and the predicted properties for this compound.

Table 1: General Chemical Properties

| Property | (2E,6E)-Farnesol | This compound (Predicted) |

| Molecular Formula | C15H26O[][3] | C15H28O3 |

| Molecular Weight | 222.37 g/mol [][3] | 256.38 g/mol |

| IUPAC Name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol[4] | (2E,6E,10R,11S)-3,7,11-trimethyldodeca-2,6-diene-1,10,11-triol |

| CAS Number | 4602-84-0[][3] | Not available |

Table 2: Physical Properties

| Property | (2E,6E)-Farnesol | This compound (Predicted) |

| Appearance | Colorless liquid[4] | Viscous liquid or low-melting solid |

| Odor | Delicate floral odor[4] | Faint, possibly sweet odor |

| Boiling Point | ~149 °C at 4 mm Hg[5] | Significantly higher than farnesol |

| Melting Point | < 25 °C[] | Higher than farnesol |

| Density | ~0.886 g/mL at 20 °C[5] | > 0.9 g/mL |

| Solubility in Water | Insoluble[] | Slightly soluble to soluble |

| Solubility in Organic Solvents | Soluble in oils and ethanol[] | Soluble in polar organic solvents (e.g., methanol, ethanol) |

| Refractive Index (n20/D) | ~1.490[5] | Higher than farnesol |

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be envisioned through the asymmetric dihydroxylation of the terminal double bond of (2E,6E)-farnesol. The Sharpless asymmetric dihydroxylation is a well-established and highly enantioselective method for this transformation.[6][7][8]

Reaction: Asymmetric dihydroxylation of (2E,6E)-farnesol.

Reagents and Materials:

-

(2E,6E)-Farnesol

-

AD-mix-β (a mixture of K3Fe(CN)6, K2CO3, and (DHQD)2PHAL)[6]

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH3SO2NH2) (optional, to improve reaction rate)[7]

-

Sodium sulfite (for quenching)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

A solution of (2E,6E)-farnesol in a tert-butanol/water (1:1) mixture is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

AD-mix-β is added to the stirred solution. For terminal alkenes, the use of methanesulfonamide is recommended to enhance the reaction rate.[7]

-

The reaction mixture is stirred vigorously at 0 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for an additional hour.

-

The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Expected Outcome: The use of AD-mix-β is predicted to yield the (10R, 11S) enantiomer, which corresponds to this compound. The stereochemistry is based on the Sharpless mnemonic for asymmetric dihydroxylation.[7]

Mandatory Visualizations

Caption: Proposed synthesis of this compound from (2E,6E)-Farnesol.

Potential Biological Activity and Signaling Pathways (Inferred from Farnesol)

While the biological activity of this compound is unknown, the parent compound, farnesol, has been reported to exhibit a range of biological effects, including anti-cancer and anti-inflammatory activities.[1] Farnesol has been shown to modulate several key signaling pathways. It is plausible that this compound could exhibit similar, or potentially enhanced or modified, activities due to its increased polarity.

Farnesol has been reported to:

-

Induce apoptosis in various tumor cell lines.[1]

-

Downregulate cell proliferation and angiogenesis.[1]

-

Modulate the Ras signaling pathway.[1]

-

Inhibit the activation of NF-κB, a key regulator of inflammation.[1]

Caption: Simplified overview of signaling pathways modulated by farnesol.

Conclusion

This technical guide provides a theoretical foundation for the chemical and physical properties of the novel compound this compound. While direct experimental data is currently unavailable, the information presented, based on the known properties of farnesol and established synthetic methodologies, offers a valuable starting point for researchers interested in the synthesis and investigation of this and other farnesol derivatives. Further experimental work is required to validate these predictions and to fully elucidate the biological potential of this compound.

References

- 1. Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FARNESOL | 4602-84-0 [chemicalbook.com]

- 4. Farnesol | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FARNESOL CAS#: 4602-84-0 [m.chemicalbook.com]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

Elucidating the Metabolic Fate of (-)-10,11-Dihydroxyfarnesol: A Review of Current Knowledge and Future Directions

A comprehensive search of scientific literature reveals a notable absence of specific research on the metabolism and degradation products of (-)-10,11-Dihydroxyfarnesol. While this particular sesquiterpenoid diol holds potential interest for researchers in drug development and related fields, its metabolic pathways, degradation products, and the enzymes involved remain uncharacterized in publicly available research.

This technical guide addresses this knowledge gap by contextualizing the potential metabolism of this compound within the broader understanding of farnesol and other sesquiterpenoid biotransformation. Due to the lack of direct quantitative data and experimental protocols for the target compound, this paper will focus on outlining the probable metabolic routes based on analogous molecules and will not include specific data tables or detailed experimental procedures.

General Principles of Sesquiterpenoid Metabolism

The metabolism of sesquiterpenoids, a class of 15-carbon isoprenoids, is a critical process in various organisms for detoxification and signaling. The primary site of drug and xenobiotic metabolism in mammals is the liver, where a series of enzymatic reactions, broadly categorized into Phase I and Phase II, modify compounds to increase their polarity and facilitate excretion.

Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) and are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Common Phase I reactions for terpenoids include:

-

Hydroxylation: The addition of a hydroxyl (-OH) group.

-

Oxidation: The conversion of alcohols to aldehydes, ketones, or carboxylic acids.

-

Epoxidation: The formation of an epoxide ring across a double bond.

Phase II Reactions: These reactions involve the conjugation of the modified compound with endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility.

Inferred Metabolic Pathways for this compound

Based on the metabolism of the parent compound, farnesol, and other similar sesquiterpenoids, several putative metabolic pathways for this compound can be proposed. The presence of the 10,11-diol functional group is a key structural feature that will likely influence its biotransformation.

A logical workflow for investigating the metabolism of a novel compound like this compound would typically involve a series of in vitro and in vivo experiments. The following diagram illustrates a standard experimental approach.

Unveiling the Role of (-)-10,11-Dihydroxyfarnesol in Insect Development and Metamorphosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect development and metamorphosis are intricate processes tightly regulated by a symphony of hormones. Among these, juvenile hormone (JH) plays a pivotal role in maintaining the larval state and preventing premature metamorphosis. The sesquiterpenoid (-)-10,11-Dihydroxyfarnesol is a compound structurally related to the precursors of juvenile hormone. Research has indicated that S-(-)-10,11-dihydroxyfarnesol can be metabolized from synthetic (±)-epoxyfarnesol by the fungus Helminthosporium sativum and subsequently used to synthesize optically active S-(-)- and R-(+)-10,11-epoxyfarnesol, analogues of juvenile hormone whose biological activity has been investigated[1]. This guide delves into the function of compounds like this compound by examining the well-established roles of juvenile hormones and their analogues in insect development, providing quantitative data, experimental protocols, and visualizations of the key signaling pathways. While direct extensive research on this compound's specific effects on insect metamorphosis is limited, its close structural relationship to JH precursors allows for a comprehensive understanding of its potential biological functions through the lens of juvenile hormone activity.

Quantitative Data on Juvenile Hormone Analogue Effects

The application of juvenile hormone (JH) and its synthetic analogues (JHAs) has profound, quantifiable effects on insect development. These effects are typically dose-dependent and vary based on the insect species and the developmental stage at the time of application. The following tables summarize key quantitative data from studies on various JHAs, providing insights into the potential impact of structurally similar molecules like this compound.

| Compound | Insect Species | Developmental Stage | Concentration/Dose | Observed Effect | Reference |

| Methoprene | Aedes aegypti (Yellow Fever Mosquito) | 4th Instar Larvae | 0.05 - 0.5 ppm | Inhibition of adult emergence (LC50 = 0.12 ppm) | (Parthasarathy et al., 2008) |

| Hydroprene | Tribolium castaneum (Red Flour Beetle) | Final Instar Larvae | 0.5 ppm in diet | >90% of treated insects remained as larvae | (Parthasarathy et al., 2008) |

| Fenoxycarb | Spodoptera littoralis (Cotton Leafworm) | 6th Instar Larvae | 1 µ g/larva | 80% mortality at pupal stage | (El-Sheikh et al., 2015) |

| Pyriproxyfen | Aphis gossypii (Cotton Aphid) | 1st Instar Nymphs | 10 mg/L | 100% inhibition of adult emergence | (Ghavami et al., 2018) |

| Hormone/Analogue | Insect Species | Developmental Stage | Effect on Endogenous Titer | Measurement Technique | Reference |

| Juvenile Hormone III | Manduca sexta (Tobacco Hornworm) | Final larval instar | Peak titer of ~2 ng/g tissue on day 4, declines to <0.1 ng/g by day 7 | Radioimmunoassay (RIA) | (Nijhout & Williams, 1974) |

| Methoprene | Drosophila melanogaster (Fruit Fly) | Third instar larvae | Application leads to a sustained "high JH" state, preventing pupariation | Reporter gene assay | (Riddiford & Truman, 1993) |

Experimental Protocols

Understanding the function of juvenile hormones and their analogues requires precise experimental methodologies. Below are detailed protocols for key experiments commonly cited in the field.

1. Topical Application Bioassay for JH Activity

-

Objective: To assess the morphogenetic effects of a test compound (e.g., a JH analogue) on insect development.

-

Materials:

-

Test compound (e.g., this compound, Methoprene) dissolved in a suitable solvent (e.g., acetone).

-

Late-stage last instar larvae or early pupae of the target insect species (e.g., Tenebrio molitor, Manduca sexta).

-

Micropipette or micro-applicator.

-

Rearing containers with appropriate diet.

-

Incubator with controlled temperature, humidity, and photoperiod.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the solvent. A solvent-only control group is essential.

-

Select insects of a specific age and weight within the desired developmental stage.

-

Apply a small, precise volume (e.g., 1 µL) of the test solution to a specific area of the insect's cuticle, typically the dorsal abdomen.

-

Place the treated insects individually in rearing containers with food.

-

Maintain the insects under controlled environmental conditions.

-

Observe the insects daily and record developmental events, such as molting, pupation, adult emergence, and any morphological abnormalities (e.g., larval-pupal intermediates, failure of eclosion).

-

Score the effects based on a predefined scale (e.g., 0 = normal adult, 1 = slight pupal characteristics, 2 = intermediate, 3 = supernumerary larva).

-

Calculate the dose-response relationship and determine key toxicological endpoints like ED50 (median effective dose).

-

2. Hemolymph Juvenile Hormone Titer Measurement by Radioimmunoassay (RIA)

-

Objective: To quantify the concentration of endogenous JH in insect hemolymph.

-

Materials:

-

Hemolymph collected from insects at specific developmental time points.

-

Anticoagulant buffer (e.g., containing phenylthiourea).

-

Organic solvents for extraction (e.g., hexane, ethyl acetate).

-

Silica solid-phase extraction (SPE) cartridges.

-

JH-specific antibody.

-

Radiolabeled JH (e.g., [³H]-JH).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Collect hemolymph from a chilled insect by making a small puncture in the cuticle. Collect into a tube containing anticoagulant buffer on ice.

-

Centrifuge to remove hemocytes.

-

Extract the supernatant containing the hormones with an organic solvent.

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Re-dissolve the residue in a suitable buffer and purify using an SPE cartridge to separate JH from other lipids.

-

In a reaction tube, combine the purified sample, a known amount of radiolabeled JH, and the JH-specific antibody.

-

Incubate to allow competitive binding between the unlabeled JH in the sample and the radiolabeled JH for the antibody binding sites.

-

Separate the antibody-bound JH from the free JH (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

-

Create a standard curve using known concentrations of unlabeled JH.

-

Determine the concentration of JH in the sample by comparing its radioactivity to the standard curve.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of Juvenile Hormone III

The biosynthesis of JH III, the most common form of JH in insects, originates from the mevalonate pathway. Farnesol is a key intermediate that undergoes oxidation and epoxidation to form the active hormone.

References

Enzymatic Conversion of (-)-10,11-Dihydroxyfarnesol in Insect Corpora Allata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The corpora allata (CA), the primary endocrine glands responsible for the biosynthesis of juvenile hormones (JHs) in insects, are also implicated in the production of JH metabolites. This technical guide delves into the enzymatic conversion leading to the formation of (-)-10,11-Dihydroxyfarnesol, also known as juvenile hormone III diol (JH III diol), within the corpora allata. While the degradation of JH to its diol form by juvenile hormone epoxide hydrolase (JHEH) is well-characterized in peripheral tissues as a mechanism of hormone inactivation, evidence points to the intrinsic synthesis of JH III diol within the CA itself. This guide provides a comprehensive overview of the current understanding of this enzymatic process, including the putative enzymes involved, available quantitative data, detailed experimental protocols for its study, and the potential regulatory pathways. This information is critical for researchers in insect endocrinology and for professionals in drug development targeting the JH pathway for insect pest management.

Introduction

Juvenile hormones are crucial sesquiterpenoid regulators of insect development, reproduction, and metamorphosis.[1] The biosynthesis of JH III, the most ubiquitous form of JH, in the corpora allata follows the mevalonate pathway, culminating in a series of enzymatic steps that convert farnesyl pyrophosphate to JH III. The degradation of JH in the hemolymph and peripheral tissues is primarily carried out by two key enzymes: JH esterase (JHE) and JH epoxide hydrolase (JHEH).[2] JHE hydrolyzes the methyl ester group, while JHEH converts the epoxide moiety to a diol, rendering the hormone inactive.[2]

Intriguingly, studies have demonstrated that the corpora allata of some insects, such as the adult female locust, can intrinsically synthesize and release JH-III 10,11-diol in vitro, alongside JH-III itself.[3] This suggests that the enzymatic machinery for the conversion of a JH precursor to its diol form is present and active within these endocrine glands. The stereoisomer this compound is a form of this JH diol. Understanding this intra-glandular conversion is pivotal for a complete picture of JH titer regulation and may present novel targets for the development of insect growth regulators.

The Enzymatic Conversion Pathway

The precise enzymatic pathway for the formation of this compound within the corpora allata is not yet fully elucidated. However, based on the known metabolism of JH, the most probable enzyme responsible is a Juvenile Hormone Epoxide Hydrolase (JHEH) or a closely related isoform.

The proposed enzymatic reaction is the hydration of the epoxide ring of JH III to form the corresponding diol:

Figure 1. Proposed enzymatic conversion of Juvenile Hormone III to this compound in the corpora allata.

While JHEH is predominantly found in tissues outside the CA, its presence and activity within the glands would account for the observed intrinsic production of JH diol. Further research is required to confirm the specific JHEH isoform and its localization within the corpora allata cells.

There is currently no substantial evidence to suggest further enzymatic conversion of this compound within the corpora allata. It is likely that once formed, it is released from the glands into the hemolymph. In peripheral tissues, JH diol can be further metabolized by JH diol kinase.[4]

Quantitative Data

Quantitative data on the enzymatic conversion of JH to its diol form specifically within the corpora allata is limited. The available information suggests that the rate of JH diol synthesis is significantly lower than that of JH III.

| Insect Species | Condition | Rate of JH III Synthesis | Rate of JH III Diol Synthesis | Reference |

| Locusta migratoria (adult female) | Unstimulated in vitro | Preferentially stimulated by allatotropin | Only slightly enhanced by allatotropin | [3] |

This table highlights the need for more quantitative studies to determine the kinetic parameters (Km, Vmax) of the enzyme responsible for JH diol formation in the corpora allata of various insect species. Such data would be invaluable for understanding the physiological relevance of this pathway and for the development of targeted inhibitors.

Experimental Protocols

The study of this compound production in the corpora allata typically involves in vitro organ culture followed by chromatographic analysis of the products.

In Vitro Corpora Allata Culture and Radiochemical Assay

This protocol is adapted from methods used to study JH biosynthesis and metabolism in isolated corpora allata.

Objective: To measure the in vitro synthesis of this compound by isolated corpora allata.

Materials:

-

Insect saline (e.g., Grace's insect medium)

-

L-[methyl-³H]methionine (as a radiolabeled precursor for JH biosynthesis)

-

Farnesoic acid (to stimulate JH synthesis)

-

Incubation vials

-

Iso-octane or other suitable organic solvent for extraction

-

High-performance liquid chromatography (HPLC) system with a radiochemical detector

-

Scintillation counter and scintillation fluid

Procedure:

-

Dissection: Aseptically dissect corpora allata from the desired insect stage. For some insects, the corpora allata are dissected along with the corpora cardiaca (CA-CC complex).[5]

-

Incubation: Place individual pairs of corpora allata in incubation vials containing 50-100 µL of insect saline supplemented with L-[methyl-³H]methionine and farnesoic acid.

-

Culture Conditions: Incubate the glands for a defined period (e.g., 3-6 hours) at a controlled temperature (e.g., 27-30°C).

-

Extraction: Terminate the incubation by adding an organic solvent (e.g., 250 µL of iso-octane) to the vials. Vortex thoroughly to extract the lipophilic JH and its metabolites.

-

Phase Separation: Centrifuge the vials to separate the aqueous and organic phases.

-

Analysis:

-

Transfer a known volume of the organic phase to a scintillation vial, add scintillation fluid, and quantify the total radiolabeled lipophilic products using a scintillation counter.

-

Evaporate the remaining organic phase to dryness under a stream of nitrogen and redissolve the residue in a small volume of a suitable solvent for HPLC analysis.

-

-

HPLC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable solvent gradient (e.g., acetonitrile/water). Use a radiochemical detector to monitor the elution of radiolabeled compounds. Co-elution with synthetic standards of JH III and JH III diol is used for product identification.

-

Quantification: Calculate the rate of synthesis of JH III and JH III diol based on the radioactivity of the respective peaks and the specific activity of the radiolabeled precursor.

Figure 2. General experimental workflow for the in vitro assay of this compound synthesis in corpora allata.

Regulation of the Enzymatic Conversion

The regulation of this compound synthesis in the corpora allata is likely interconnected with the overall regulation of JH biosynthesis. The primary regulators of CA activity are neuropeptides from the brain, namely allatotropins (stimulatory) and allatostatins (inhibitory).

One study in locusts showed that while an allatotropin preferentially stimulated JH-III synthesis, it only slightly enhanced the production of JH-III diol.[3] This suggests that the enzymatic conversion to the diol may not be under the same tight regulatory control as the main JH biosynthetic pathway, or that it is regulated by different factors.

Figure 3. Known and putative regulatory inputs on the synthesis of JH III and this compound in the corpora allata.

Further investigation is needed to elucidate the specific signaling pathways within the corpora allata cells that are activated by allatotropins and allatostatins and how these pathways differentially affect the enzymes of JH biosynthesis versus the putative JHEH responsible for diol formation.

Implications for Drug Development

The presence of an active enzymatic pathway for the production of a JH metabolite within the corpora allata opens up new avenues for the development of novel insect control agents. Targeting the enzyme responsible for this compound formation could have several potential outcomes:

-

Inhibition of JH clearance from the CA: If the formation of the diol is a mechanism to clear excess JH from the glands, inhibiting this enzyme could lead to an accumulation of JH within the CA, potentially disrupting the normal feedback mechanisms that regulate JH biosynthesis.

-

Synergistic effects with other inhibitors: A compound that inhibits diol formation could be used in conjunction with inhibitors of JH biosynthesis or JHE to create a more potent and specific insect growth regulator.

Conclusion and Future Directions

The intrinsic synthesis of this compound in the corpora allata represents an intriguing and still not fully understood aspect of juvenile hormone physiology. While the involvement of a JHEH-like enzyme is strongly suspected, its identity, localization, and regulation within the CA remain to be definitively established. Future research should focus on:

-

Molecular identification and characterization of the specific enzyme(s) responsible for diol formation in the corpora allata.

-

Immunohistochemical and in situ hybridization studies to determine the precise cellular and subcellular localization of this enzyme within the glands.

-

Quantitative kinetic studies to understand the efficiency of this enzymatic conversion in different insect species and under various physiological conditions.

-

Investigation of the regulatory mechanisms that control the activity of this enzyme, including the role of allatotropins, allatostatins, and other signaling molecules.

A deeper understanding of this enzymatic conversion will not only enhance our fundamental knowledge of insect endocrinology but also has the potential to contribute to the development of the next generation of safe and effective insect pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 3. The intrinsic synthesis of juvenile hormone-III diol by locust corpora allata in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Analytical Techniques for (-)-10,11-Dihydroxyfarnesol Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-10,11-Dihydroxyfarnesol is a sesquiterpenoid alcohol that plays a significant role in insect physiology, particularly as a precursor or metabolite in the juvenile hormone (JH) biosynthesis pathway. Juvenile hormones are crucial for regulating development, reproduction, and metamorphosis in insects.[1][2][3] Accurate quantification of this compound in biological matrices is essential for studying insect endocrinology, developing novel insecticides, and for potential applications in drug development.

This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables present representative performance data from validated methods for closely related sesquiterpenoids and insect hormones. These values can be considered as target parameters for method development and validation for this compound analysis.

Table 1: Representative Performance of GC-MS Methods for Sesquiterpenoid Analysis

| Parameter | Farnesol[4][5] | Juvenile Hormone III[6] |

| Limit of Detection (LOD) | 0.02 ng/µL | 6 pg |

| Limit of Quantification (LOQ) | 0.09 µM | 20 pg |

| **Linearity (R²) ** | > 0.99 | > 0.99 |

| Recovery | 85 - 110% | 90 - 105% |

| Precision (RSD%) | < 15% | < 15% |

Table 2: Representative Performance of LC-MS/MS Methods for Dihydroxy-metabolite Analysis

| Parameter | 24,25-dihydroxyvitamin D3[7] | Dihydroxybenzoic acids[8] |

| Limit of Detection (LOD) | ~0.1 nmol/L | ~5 ng/mL |

| Limit of Quantification (LOQ) | ~0.3 nmol/L | 20 ng/mL |

| **Linearity (R²) ** | > 0.99 | > 0.998 |

| Recovery | 95 - 105% | 85.7 - 103.0% |

| Precision (RSD%) | < 10% | < 9.1% |

Experimental Protocols

Protocol 1: Quantification of this compound in Insect Hemolymph by GC-MS

This protocol is adapted from established methods for the analysis of farnesol and other sesquiterpenoids in biological samples.[4][5]

1. Sample Preparation (from Insect Hemolymph): a. Collect hemolymph from insects using a chilled glass capillary tube to prevent melanization.[9] b. Immediately transfer the hemolymph (5-20 µL) into a microcentrifuge tube containing 100 µL of ice-cold methanol to precipitate proteins. c. Add 100 µL of isooctane and an appropriate internal standard (e.g., 1-tetradecanol). d. Vortex vigorously for 1 minute to extract the lipophilic compounds. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Carefully transfer the upper organic layer (isooctane) to a clean vial. g. Evaporate the solvent to dryness under a gentle stream of nitrogen. h. For derivatization, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers, which improves volatility and chromatographic performance. i. Evaporate the excess derivatizing reagent and reconstitute the sample in 50 µL of hexane for GC-MS analysis.

2. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890B GC or equivalent. b. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. c. Injector: Splitless mode at 250°C. d. Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Hold: 5 minutes at 280°C. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. Mass Spectrometer: Agilent 5977A MSD or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan mode (m/z 50-550) should be used initially to identify the characteristic ions.

3. Quantification: a. Prepare a calibration curve using authentic standards of this compound. b. Quantify the analyte based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of this compound in Biological Tissues by LC-MS/MS

This protocol is adapted from methods for the analysis of dihydroxy metabolites and other insect hormones.[7][8][10]

1. Sample Preparation (from Tissues): a. Homogenize the tissue sample (e.g., fat body, corpora allata) in a suitable buffer (e.g., phosphate-buffered saline) on ice. b. Perform a liquid-liquid extraction by adding 3 volumes of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v). c. Vortex for 5 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the upper organic phase and evaporate to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. f. For enhanced sensitivity, derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be considered to improve ionization efficiency.[10][11]

2. LC-MS/MS Analysis: a. Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent. b. Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm). c. Mobile Phase:

- A: Water with 0.1% formic acid.

- B: Acetonitrile with 0.1% formic acid. d. Gradient Elution:

- 0-2 min: 30% B

- 2-10 min: 30-95% B

- 10-12 min: 95% B

- 12-12.1 min: 95-30% B

- 12.1-15 min: 30% B e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent. h. Ionization Source: Electrospray Ionization (ESI) in positive ion mode. i. Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs for this compound need to be determined by infusing a standard solution.

3. Quantification: a. Construct a matrix-matched calibration curve to account for matrix effects. b. Quantify the analyte using the peak area from the MRM transitions.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Simplified overview of the Juvenile Hormone biosynthesis pathway.

Caption: Overview of the Juvenile Hormone signaling pathway.[1][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic pathway of insect juvenile hormone III in cell suspension cultures of the sedge Cyperus iria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Sesquiterpenoids Using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids represent a diverse class of naturally occurring 15-carbon isoprenoids with significant applications in the pharmaceutical, fragrance, and food industries. Accurate identification and quantification of these compounds are crucial for quality control, drug discovery, and various research applications. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the comprehensive analysis of sesquiterpenoids due to its high resolution, sensitivity, and ability to provide structural information. This application note provides detailed protocols for the extraction and GC-MS analysis of sesquiterpenoids from various matrices, along with a summary of quantitative data and a visual workflow to guide researchers.

Introduction

Sesquiterpenes and their oxygenated derivatives, sesquiterpenoids, exhibit a wide range of biological activities, making them attractive candidates for drug development. Their structural diversity and often complex isomeric forms necessitate robust analytical methods for their characterization. GC-MS is particularly well-suited for this purpose as it combines the excellent separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] This combination allows for the confident identification of individual sesquiterpenoids even in complex mixtures.

This document outlines standard procedures for sample preparation and GC-MS analysis, providing a foundation for researchers to develop and validate their own methods for specific applications.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix and the volatility of the target sesquiterpenoids.

a) Solvent Extraction (for solid and liquid samples)

This is a common method for extracting sesquiterpenoids from plant materials, fermentation broths, or other matrices.[2]

-

Protocol:

-

Homogenize the sample (e.g., grind plant material, sonicate liquid culture).

-

Extract the homogenized sample with a suitable volatile organic solvent (e.g., hexane, dichloromethane, ethyl acetate).[2][3] The choice of solvent can influence the differential extractability of sesquiterpenoids.

-

Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

-

Combine the solvent extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis (e.g., 1 mL).

-

Filter the concentrated extract through a 0.22 µm syringe filter before injection.

-

b) Headspace Solid-Phase Microextraction (HS-SPME) (for volatile sesquiterpenoids in liquid and solid samples)

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds.[4][5]

-

Protocol:

-

Place a known amount of the sample (e.g., 20 mL of wine) into a headspace vial.[4]

-

If necessary, add a salt (e.g., NaCl) to the sample to increase the volatility of the analytes.

-

Seal the vial and place it in a heating block or water bath to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes).[4]

-

Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 15-30 minutes) with continuous stirring.[4]

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.[4]

-

GC-MS Analysis

The following are general GC-MS parameters that can be adapted for the analysis of sesquiterpenoids. Optimization of these parameters is often necessary for specific applications.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system, Shimadzu QP 5050A).[3][6]

-

Capillary Column: A non-polar or medium-polar column is typically used. Common choices include DB-5ms, HP-5MS, or CP-Wax 52 CB (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3][6][7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3][6]

-

Injection:

-

Oven Temperature Program:

-

MS Parameters:

Data Analysis and Quantification

-

Identification: Sesquiterpenoids are identified by comparing their mass spectra and retention indices with those in commercial libraries (e.g., NIST, Wiley) and authentic standards.[4][6]

-

Quantification: For quantitative analysis, a calibration curve is prepared using authentic standards of the target sesquiterpenoids.[4] In the absence of a standard, a compound with a similar structure can be used for semi-quantification.[4] The method of standard additions can also be employed for accurate quantification in complex matrices.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for sesquiterpenoids in different matrices, as determined by GC-MS. These values can vary significantly depending on the specific sample and methodology used.

| Sesquiterpenoid | Matrix | Concentration Range | Reference |

| α-Muurolene | Red Wine | 0.05 - 1.5 µg/L | [4] |

| Germacrene D | Red Wine | 0.1 - 2.0 µg/L | [4] |

| (E)-β-Farnesene | Red Wine | 0.02 - 0.5 µg/L | [4] |

| α-Cadinol | Treated Agarwood Essential Oil | 19.40% (relative abundance) | [10] |

| 10-epi-γ-Eudesmol | Treated Agarwood Essential Oil | 13.39% (relative abundance) | [10] |

| α-Humulene | Treated Agarwood (SPME extract) | 13.33% (relative abundance) | [10] |

| Hexahydrofarnesyl acetone | Polygonum equisetiforme Essential Oil | 29.45% (relative abundance) | [7] |

| 7-epi-α-Selinene | Polygonum equisetiforme Essential Oil | 14.45% (relative abundance) | [7] |

| Isospathulenol | Polygonum equisetiforme Essential Oil | 8.35% (relative abundance) | [7] |

Visualized Workflow

// Styling Sample [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Report [fillcolor="#34A853", fontcolor="#FFFFFF"]; } }

Caption: General workflow for sesquiterpenoid analysis by GC-MS.

Conclusion

GC-MS is an indispensable tool for the analysis of sesquiterpenoids, offering high sensitivity and specificity. The protocols outlined in this application note provide a solid starting point for researchers. Proper sample preparation and optimization of GC-MS parameters are paramount for achieving reliable and reproducible results. The provided workflow and quantitative data serve as a valuable resource for scientists and professionals engaged in the study and application of these important natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. scioninstruments.com [scioninstruments.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Composition, concentration, and oxidant reactivity of sesquiterpenes in the southeastern U.S. - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00059H [pubs.rsc.org]

- 10. cropj.com [cropj.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Farnesol and its Derivatives

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the analysis of farnesol and its derivatives using High-Performance Liquid Chromatography (HPLC). Farnesol, a naturally occurring sesquiterpene alcohol, and its derivatives are of significant interest in various fields, including pharmaceuticals, cosmetics, and agriculture, due to their diverse biological activities.[1][2] Accurate and reliable quantification of these compounds is crucial for research, quality control, and formulation development.

Introduction

Farnesol (C15H26O) is a key intermediate in the biosynthesis of sterols in plants, animals, and fungi.[3] It is known for its antibacterial and pharmacological properties.[1][2] HPLC is a powerful analytical technique for the separation, identification, and quantification of farnesol and its derivatives in various matrices. This application note details a robust HPLC method, including sample preparation, chromatographic conditions, and method validation.

Quantitative Data Summary

The following tables summarize typical quantitative data and chromatographic conditions for the analysis of farnesol using HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC).

Table 1: HPLC and UHPLC Method Parameters for Farnesol Analysis

| Parameter | HPLC Method 1 | UHPLC Method 1[4] | UHPLC Method 2[1][2] |

| Column | Newcrom R1[5] | Acquity BEH C18[4] | C-HypersilGold™ |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid[5] | Acetonitrile, 0.075% Formic Acid (75:25, v/v)[4] | Isocratic Mobile Phase |

| Flow Rate | Not Specified | 0.20 mL/min[4] | Not Specified |

| Detector | UV/MS[5] | Tandem Mass Spectrometry (MS/MS)[4] | Diode Array Detector (DAD)[1][2] |

| Wavelength | Not Specified | Not Applicable | 215 nm[1][2] |

| Injection Volume | Not Specified | Not Specified | Not Specified |

| Run Time | Not Specified | Not Specified | Not Specified |

Table 2: Method Validation Parameters for Farnesol Analysis

| Parameter | UHPLC-DAD Method[1][2] | UHPLC-MS/MS Method[4] | GC-based Assay[6][7] |

| Linearity (r²) | > 0.9994[4] | > 0.9994[4] | Not Specified |

| Accuracy (% Recovery) | 98–102%[1][2] | 78.9–106.0%[4] | Not Specified |

| Precision (% RSD) | Not Specified | 0.5–3.8%[4] | Not Specified |

| Limit of Detection (LOD) | Not Specified | Specified[4] | 0.02 ng/µL (0.09 µM)[6][7] |

| Limit of Quantification (LOQ) | Not Specified | Specified, 0.75 ng for a bioanalytical method[1] | Not Specified |

Experimental Protocols

This section provides a detailed protocol for the analysis of farnesol in a given sample matrix.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

-

For Biological Fluids (e.g., Plasma, Vaginal Fluid):

-

For Fungal Cultures (e.g., Candida albicans):

-

Liquid-Liquid Extraction: The sample (10 mL) is transferred to a glass screw-cap tube.[6]

-

Add 1.5 mL of extraction solution (e.g., ethyl acetate containing an internal standard like 1-tetradecanol).[6]

-

Vortex vigorously for 2 minutes.[6]

-

Add 1.0 mL of 5 M NaCl and vortex for an additional 10 seconds.[6]

-

Centrifuge at 3000 rpm for 12 minutes to separate the layers.[6]

-

Collect the upper organic layer for analysis.

-

HPLC-DAD Analysis Protocol

This protocol is based on a validated UHPLC-DAD method.[1][2]

-

Instrumentation: A UHPLC system equipped with a Diode Array Detector (DAD).

-

Column: C-HypersilGold™ column.

-

Mobile Phase: Prepare an isocratic mobile phase suitable for the separation.

-

Chromatographic Conditions:

-

Flow Rate: Optimize for best separation (typically 0.2-0.5 mL/min for UHPLC).

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 215 nm.

-

-

Standard Preparation:

-

Prepare a stock solution of farnesol in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

-

-

Analysis:

-

Inject the prepared standards and samples onto the UHPLC system.

-

Record the chromatograms and integrate the peak area for farnesol.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of farnesol in the samples by interpolating their peak areas from the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of farnesol derivatives.

Caption: General workflow for HPLC analysis of farnesol.

Logical Relationship for Method Selection

The choice of the analytical method depends on the specific requirements of the study.

Caption: Decision tree for selecting an HPLC method.

Conclusion

The HPLC methods described provide a reliable and robust approach for the quantification of farnesol and its derivatives. The choice of the specific method, including the detector, will depend on the sensitivity, selectivity, and throughput requirements of the analysis. For routine analysis, HPLC with DAD detection is suitable, while for complex matrices and trace-level quantification, coupling with mass spectrometry (LC-MS or LC-MS/MS) is recommended. Proper sample preparation is paramount to achieving accurate and reproducible results.

References

- 1. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of De… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Farnesol Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Ultra high performance liquid chromatography tandem mass spectrometry analysis of quorum-sensing molecules of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of Farnesol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Use of Deuterated (-)-10,11-Dihydroxyfarnesol as an Internal Standard for Mass Spectrometry-Based Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-10,11-Dihydroxyfarnesol is a sesquiterpenoid that plays a role in insect physiology and is an important target for the development of novel insecticides. Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification.[1] This application note provides a detailed protocol for the synthesis of deuterated this compound and its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The synthesis involves a stereoselective dihydroxylation of a deuterated farnesol precursor. The resulting deuterated diol can be used to correct for variability in sample extraction, matrix effects, and instrument response, thereby ensuring reliable quantification of the endogenous analyte.[2]

Synthesis of Deuterated this compound (d-DHF)

The synthetic strategy is a two-step process starting from commercially available farnesol. The first step introduces a deuterium label at the C12 position, and the second step is a stereoselective dihydroxylation of the terminal double bond.

Step 1: Synthesis of [12-D]-Farnesol

This step involves the selective oxidation of the primary alcohol of farnesol to an aldehyde, followed by reduction with a deuterated reducing agent.

Experimental Protocol:

-

Oxidation of Farnesol: To a solution of (2E,6E)-farnesol (1.0 g, 4.5 mmol) in dichloromethane (20 mL) at 0 °C, add pyridinium chlorochromate (PCC, 1.2 g, 5.5 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of silica gel, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield farnesal.

-

Reduction with Sodium Borodeuteride: Dissolve the crude farnesal in methanol (15 mL) and cool to 0 °C.

-

Add sodium borodeuteride (NaBH₄-d₄, 0.2 g, 4.7 mmol) portion-wise.

-

Stir the reaction for 30 minutes at 0 °C.

-

Quench the reaction by the slow addition of water (5 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford [12-D]-Farnesol.

Step 2: Synthesis of Deuterated this compound

This step employs a Sharpless asymmetric dihydroxylation to introduce the vicinal diol with the desired stereochemistry.[3]

Experimental Protocol:

-

To a stirred mixture of t-butanol (25 mL) and water (25 mL) at room temperature, add AD-mix-β (7.0 g).

-

Stir the mixture until both layers are clear (approximately 10 minutes).

-

Cool the mixture to 0 °C and add [12-D]-Farnesol (0.5 g, 2.25 mmol).

-

Stir vigorously at 0 °C for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, add sodium sulfite (3.8 g) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with 2 M NaOH (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield deuterated this compound.

Quantitative Data for Synthesis

| Step | Reactant | Reagent(s) | Product | Expected Yield (%) | Deuterium Incorporation (%) |

| 1 | (2E,6E)-Farnesol | 1. PCC2. NaBD₄ | [12-D]-Farnesol | 80-85 | >98 |

| 2 | [12-D]-Farnesol | AD-mix-β | Deuterated this compound | 75-80 | >98 |

Application as an Internal Standard

Deuterated this compound is an ideal internal standard for the quantification of endogenous this compound in biological samples. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and LC separation. The mass difference allows for its distinction and separate detection by the mass spectrometer.[4]

Protocol for Sample Preparation and LC-MS/MS Analysis

Sample Preparation:

-

To 100 µL of biological matrix (e.g., insect hemolymph, tissue homogenate), add 10 µL of a known concentration of deuterated this compound solution in methanol (e.g., 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and re-equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ | Fragment 1 | Optimized |

| Fragment 2 | Optimized | ||

| Deuterated this compound | [M+D]⁺ or [M-H₂O+D]⁺ | Fragment 1' | Optimized |

| Fragment 2' | Optimized |

Note: The exact m/z values for precursor and product ions need to be determined experimentally.

Quantification:

The concentration of endogenous this compound is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the non-deuterated standard.

Visualizations

Caption: Synthetic workflow for deuterated this compound.

Caption: Analytical workflow for quantification using the deuterated internal standard.

References

In Vitro Bioassays for Juvenile Hormone Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvenile hormones (JHs) are a group of sesquiterpenoids crucial for regulating a wide array of physiological processes in insects, including development, reproduction, and behavior.[1][2] The lipophilic nature of JHs, their low concentrations in biological samples, and their susceptibility to degradation make their quantification and the screening of compounds with JH activity challenging.[1] This document provides detailed application notes and protocols for key in vitro bioassays used to assess juvenile hormone activity, intended to guide researchers in the selection and execution of appropriate assays for their specific needs.

Juvenile Hormone Signaling Pathway

The molecular action of juvenile hormone is primarily mediated through its intracellular receptor, Methoprene-tolerant (Met), a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[3] Upon binding JH, Met forms a heterodimer with another bHLH-PAS protein, Taiman (Tai).[3] This ligand-activated complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription.[3]

References

- 1. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Juvenile-hormone esterase - Wikipedia [en.wikipedia.org]

- 3. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]